1-(4-ethoxyphenyl)-6-hydroxy-5-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]pyrimidine-2,4-dione
Description
1-(4-ethoxyphenyl)-6-hydroxy-5-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine-2,4-dione core substituted with various functional groups, including an ethoxyphenyl group, a hydroxy group, and a naphthylidene moiety
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-6-hydroxy-5-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O5/c1-2-30-16-10-8-15(9-11-16)25-22(28)19(21(27)24-23(25)29)13-18-17-6-4-3-5-14(17)7-12-20(18)26/h3-13,28H,2H2,1H3,(H,24,27,29)/b18-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUATDNUVQYVLT-AQTBWJFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)C=C3C(=O)C=CC4=CC=CC=C43)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)/C=C/3\C(=O)C=CC4=CC=CC=C43)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethoxyphenyl)-6-hydroxy-5-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine-2,4-dione core can be synthesized through a cyclization reaction involving urea and a β-diketone precursor under basic conditions.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where an ethoxy-substituted benzene derivative reacts with the pyrimidine core.
Addition of the Hydroxy Group: The hydroxy group can be introduced through a hydroxylation reaction, often using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Attachment of the Naphthylidene Moiety: The naphthylidene moiety can be attached through a condensation reaction between the pyrimidine core and a naphthaldehyde derivative, typically under acidic or basic conditions to facilitate the formation of the Schiff base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-ethoxyphenyl)-6-hydroxy-5-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The naphthylidene moiety can be reduced to a naphthylmethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Condensation: The compound can undergo further condensation reactions with aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Catalysts: Acidic or basic catalysts for condensation reactions
Major Products
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of a naphthylmethyl derivative
Substitution: Formation of substituted pyrimidine derivatives
Condensation: Formation of more complex pyrimidine-based structures
Scientific Research Applications
1-(4-ethoxyphenyl)-6-hydroxy-5-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]pyrimidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of enzymes or receptors involved in disease pathways.
Biological Research: It can be used as a probe to study biological processes, such as enzyme activity or cellular signaling pathways.
Materials Science: The compound’s structural properties may make it useful in the development of novel materials, such as organic semiconductors or photovoltaic materials.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic compounds, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-ethoxyphenyl)-6-hydroxy-5-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]pyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound may act as an inhibitor of enzymes by binding to their active sites and preventing substrate access. Additionally, it may interact with cellular receptors, modulating signaling pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione Derivatives: These compounds share a similar pyrimidine core and have been studied for their potential as PARP-1 inhibitors with antitumor activity.
Pyrazolo[4,3-d]pyrimidin-7-ones: These compounds are known for their antibacterial and cyclin-dependent kinase inhibitory activities.
Pyrido[2,3-d]pyrimidine Derivatives: These compounds have been explored for their herbicidal activity and mode of action.
Uniqueness
1-(4-ethoxyphenyl)-6-hydroxy-5-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]pyrimidine-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
